molecular formula C13H14N2O4 B2460743 methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate CAS No. 136848-25-4

methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate

Cat. No.: B2460743
CAS No.: 136848-25-4
M. Wt: 262.265
InChI Key: ONRPPFKNWMQMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a butanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate typically involves the reaction of isatins with amino acids or their derivatives. One common method is the I2/TBHP-mediated domino synthesis, which involves the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . This method allows for the efficient formation of the quinazoline core through oxidative rearrangement.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazoline core into different derivatives.

    Substitution: The ester group can be substituted with other functional groups to create new compounds with potentially different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of ester derivatives.

Scientific Research Applications

Methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    Quinazolinone: A derivative with a ketone group at the 4-position.

    Quinazoline-2,4-dione: Another derivative with two ketone groups at the 2- and 4-positions.

Uniqueness

Methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate is unique due to the presence of the butanoate ester group, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)14-13(15)18/h2-3,5-6H,4,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRPPFKNWMQMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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